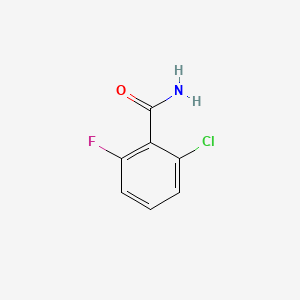

2-Chloro-6-fluorobenzamide

Beschreibung

Overview of Benzamide (B126) Compounds in Medicinal Chemistry and Pharmacology

Benzamide, a compound derived from benzoic acid, and its derivatives represent a significant class of pharmacologically active molecules that are extensively researched and utilized in medicinal chemistry. researchgate.netwalshmedicalmedia.com The benzamide scaffold is considered a "privileged fragment" in drug discovery, meaning it is a versatile molecular structure capable of binding to a variety of biological targets. nih.gov The biological significance of benzamide derivatives is broad, with substitutions on the benzamide core leading to a wide array of therapeutic activities. researchgate.net

These activities include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.com In the field of psychiatry, benzamide derivatives like Sulpiride and Amisulpride have been used as antipsychotic agents, primarily functioning as dopamine (B1211576) receptor antagonists. valpo.eduontosight.ai The versatility of the benzamide structure allows for chemical modifications that can fine-tune its pharmacological profile, making it a continuous subject of synthesis and investigation for new therapeutic agents. walshmedicalmedia.comnih.gov Research has explored their potential as glucokinase activators for diabetes treatment, as prokinetic agents for gastrointestinal disorders, and as inhibitors of various enzymes. walshmedicalmedia.comnih.gov

Significance of Halogen Substituents in Chemical Compounds

Halogen atoms—fluorine, chlorine, bromine, and iodine—are frequently incorporated into the structure of organic compounds to modulate their chemical and physical properties. tutorchase.com In medicinal chemistry and agrochemical design, the introduction of halogens is a critical strategy for enhancing the efficacy and metabolic stability of a molecule. wisdomlib.orgnih.gov The presence of a halogen substituent can significantly alter a compound's reactivity, polarity, lipophilicity, and conformation. tutorchase.combritannica.com

These modifications influence how a drug molecule interacts with its biological target, how it is absorbed, distributed, metabolized, and excreted (ADME). For instance, halogens can increase a compound's polarity and lead to higher boiling and melting points. tutorchase.com Furthermore, they can participate in what is known as "halogen bonding," a non-covalent interaction where the halogen atom acts as a Lewis acid, forming a stabilizing bond with a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. u-strasbg.fr This interaction has gained recognition as a valuable tool in drug design for improving binding affinity and specificity. u-strasbg.fr The carbon-halogen bond strength varies depending on the halogen, with the carbon-fluorine bond being the strongest and the carbon-iodine bond the weakest, which in turn affects the compound's reactivity. britannica.com

Current Research Landscape of 2-Chloro-6-fluorobenzamide

This compound is a disubstituted benzamide that has emerged as a compound of interest in pharmaceutical and agrochemical research. ontosight.ai Its chemical structure, featuring both a chlorine and a fluorine atom on the benzene (B151609) ring, makes it a valuable building block in organic synthesis for creating more complex molecules.

The primary focus of research on this compound and its derivatives revolves around their potential biological activities. Studies have indicated that the compound may possess antibacterial, antifungal, and anti-inflammatory properties. ontosight.ai Furthermore, its derivatives have been investigated for herbicidal and insecticidal applications in agriculture. ontosight.ai The unique substitution pattern of the halogen atoms is crucial, as it influences the molecule's electronic properties and three-dimensional shape, which are key determinants of its interaction with biological systems. The compound is typically synthesized from 2-chloro-6-fluorobenzoic acid and is commercially available as a research chemical. ontosight.aiavantorsciences.com Current investigations aim to fully elucidate its mechanisms of action and explore its potential as an intermediate or active ingredient in the development of new drugs or agrochemicals. ontosight.ai

Table 1: Physicochemical Properties of this compound This interactive table summarizes key computed and experimental properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₇H₅ClFNO | PubChem nih.gov |

| Molecular Weight | 173.57 g/mol | PubChem nih.gov |

| CAS Number | 66073-54-9 | Sigma-Aldrich sigmaaldrich.com |

| Physical Form | Solid | Sigma-Aldrich sigmaaldrich.com |

| Melting Point | ~180-182°C | Ontosight ontosight.ai |

| InChI Key | KLOZZZNFJYMTNE-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)F | PubChem nih.gov |

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically grounded overview of this compound based on existing academic literature. The scope is strictly limited to the foundational aspects of the compound, beginning with the broader chemical families to which it belongs—benzamides and halogenated compounds—to establish its scientific context. The article will then narrow its focus to the specific research landscape of this compound itself. The goal is to present a clear and concise summary of its significance in medicinal chemistry and related fields, supported by verifiable data and research findings, while deliberately excluding any speculative or non-scientific information.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZZZNFJYMTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216275 | |

| Record name | 2-Chloro-6-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66073-54-9 | |

| Record name | 2-Chloro-6-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66073-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066073549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66073-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Fluorobenzamide

Established Synthetic Routes for 2-Chloro-6-fluorobenzamide

The traditional synthesis of this compound and its direct precursors relies on well-documented chemical transformations. These routes often begin with more readily available starting materials and proceed through several key reactions to construct the target molecule.

Synthesis via Reaction of 2-chloro-6-fluorobenzoyl chloride with 2-amino-benzothiazole

While the direct reaction of 2-chloro-6-fluorobenzoyl chloride with ammonia would yield this compound, the reaction with substituted amines like 2-aminobenzothiazole leads to the formation of N-substituted amide derivatives. This type of acylation reaction is a standard method for creating amide bonds. The reaction involves the nucleophilic attack of the amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzoyl chloride, resulting in the formation of an N-(benzothiazol-2-yl)-2-chloro-6-fluorobenzamide derivative and hydrochloric acid as a byproduct. While specific literature detailing this exact reaction was not found in the searched results, similar syntheses using variously substituted benzoyl chlorides are common in medicinal chemistry to generate libraries of compounds for biological screening.

Preparation from 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid

A well-described and effective synthetic route to this compound uses 2-chloro-6-fluorobenzonitrile as a key intermediate. This pathway involves a series of reactions including diazotization, fluorination, ammoxidation, and hydrolysis researchgate.net.

The process begins with the conversion of a suitable aniline precursor through diazotization followed by a fluorination reaction (such as the Balz-Schiemann reaction) to introduce the fluorine atom. The resulting fluorinated compound is then converted to 2-chloro-6-fluorobenzonitrile. The crucial step for forming the amide is the partial hydrolysis or ammoxidation of the nitrile group. This compound is an intermediate in the hydrolysis of 2-chloro-6-fluorobenzonitrile to 2-chloro-6-fluorobenzoic acid researchgate.net. By carefully controlling the reaction conditions, the hydrolysis can be stopped at the amide stage.

Table 1: Synthetic Route from 2-chloro-6-fluorobenzonitrile

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Ammoxidation/Partial Hydrolysis | H₂O₂, controlled pH | This compound |

This route is advantageous as 2-chloro-6-fluorobenzonitrile is a stable and accessible intermediate for various pharmaceuticals and agrochemicals .

Electrochemical Approaches to 2-Chloro-6-fluorobenzyl Alcohol as a Precursor

Electrochemical methods offer a green and efficient alternative for synthesizing precursors to this compound. Specifically, 2-chloro-6-fluorobenzyl alcohol can be synthesized via the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde semanticscholar.orgisroset.org. This approach is noted for being environmentally friendly, avoiding harsh chemical reagents, and often resulting in high-purity products with good yields semanticscholar.org.

The synthesis is typically carried out using constant current electrolysis in an H-shaped glass cell, which separates the anodic and cathodic compartments semanticscholar.org. The process is diffusion-controlled, and optimal conditions are often determined using cyclic voltammetry to study the electrochemical behavior of the starting material semanticscholar.orgisroset.org. Research has shown that the electrochemical reduction performs particularly well in basic media semanticscholar.org.

Table 2: Electrochemical Synthesis of 2-Chloro-6-fluorobenzyl Alcohol

| Parameter | Description |

|---|---|

| Starting Material | 2-Chloro-6-fluorobenzaldehyde semanticscholar.org |

| Technique | Constant Current Electrolysis semanticscholar.orgisroset.org |

| Electrode | Glassy Carbon Electrode (GCE) semanticscholar.orgisroset.org |

| Apparatus | H-shaped glass cell semanticscholar.org |

| Current | 1.0 amp semanticscholar.org |

| Duration | 6 hours semanticscholar.org |

Once synthesized, 2-chloro-6-fluorobenzyl alcohol can be oxidized through standard chemical methods to yield 2-chloro-6-fluorobenzoic acid, a direct precursor that can then be converted to this compound.

Condensation Reactions in Benzamide (B126) Synthesis

The direct condensation of a carboxylic acid and an amine is a fundamental method for forming an amide bond. In the context of this compound, this would involve the reaction of 2-chloro-6-fluorobenzoic acid with an ammonia source. These reactions typically require a condensing agent to facilitate the removal of water and drive the reaction toward the product.

Various condensing agents and catalysts have been developed to improve the efficiency of this transformation under mild conditions. Acid-catalyzed condensation is a common approach, where a protic or Lewis acid activates the carboxylic acid toward nucleophilic attack mdpi.com. Studies on benzamide synthesis have explored various catalysts and reaction conditions to optimize yields and minimize side products mdpi.comnih.gov. For instance, the condensation of benzamide with glyoxal has been studied in detail under acid-catalyzed conditions, revealing complex product mixtures but underscoring the utility of this approach for forming C-N bonds mdpi.com.

Novel Synthetic Approaches and Optimization Strategies

As the demand for complex molecules increases, so does the need for more sophisticated and efficient synthetic methods. Research in this area focuses on improving existing routes and developing new pathways that offer greater control over the chemical reaction, particularly concerning stereochemistry.

Development of Stereoselective Synthesis

Stereoselective synthesis is critical when the target molecule or its subsequent derivatives contain chiral centers. While this compound itself is an achiral molecule, it is often used as a building block in the synthesis of more complex, chiral molecules where the stereochemistry is vital for biological activity.

The development of stereoselective methods would therefore apply to reactions involving this compound or its precursors, rather than its direct synthesis. For example, a novel stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid has been developed, which involves a multi-step process including fluorination and reductive desulfonylation researchgate.net. Although this does not directly produce this compound, it highlights the type of advanced, stereoselective methodologies being developed for fluorinated organic compounds. The principles of such syntheses could be applied to create chiral derivatives starting from the 2-chloro-6-fluorobenzoyl framework. However, specific research detailing a stereoselective synthesis for a derivative of this compound was not present in the provided search results.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orgrjpn.org Key strategies include waste prevention at the source, maximizing atom economy, and utilizing catalytic reagents over stoichiometric ones. acs.orgyale.edu

One of the primary goals is the reduction or elimination of waste, often measured by metrics like the E-factor (weight of waste co-produced to the weight of the desired product) or process mass intensity (PMI), which is the ratio of all materials used to the weight of the active pharmaceutical ingredient (API) produced. acs.org In the context of this compound synthesis, this involves selecting reaction pathways that are highly efficient and generate minimal byproducts.

Key green chemistry principles applicable to the synthesis include:

Catalysis: Catalytic reagents are preferred as they are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and contribute to waste. yale.edu For instance, the synthesis of the precursor 2-chloro-6-fluorobenzonitrile can be achieved through ammoxidation on a solid catalyst, which is a simple and convenient method that avoids pollution. researchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov Efforts are made to use water as a solvent or conduct reactions in solvent-free conditions where possible.

Design for Energy Efficiency: Chemical processes should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure whenever feasible. yale.edu The use of methods like microwave or mechanochemical synthesis can significantly reduce energy requirements and reaction times. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and cycloadditions are inherently more atom-economical than eliminations or substitutions.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org

A synthetic route for this compound involves steps like diazotization, fluorination, ammoxidation, and hydrolysis. researchgate.net Greener approaches focus on improving these individual steps. For example, in the preparation of the precursor 2-chloro-6-fluorobenzaldehyde, using a ferric solid superacid as a catalyst for hydrolysis can be a more environmentally friendly alternative to large quantities of sulfuric acid. google.compatsnap.com

Interactive Data Table: Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of solid acid catalysts or metal oxide catalysts for hydrolysis and ammoxidation steps. researchgate.netgoogle.com | Reduced waste, catalyst recyclability, milder reaction conditions. |

| Atom Economy | Designing routes that maximize the incorporation of reactant atoms into the final product. acs.org | Higher efficiency, less waste generation. |

| Safer Solvents | Replacing hazardous organic solvents with water or employing solvent-free reaction conditions. nih.gov | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Employing microwave-assisted synthesis or mechanochemistry. nih.gov | Faster reaction times, lower energy consumption. |

| Waste Prevention | Optimizing reaction conditions to minimize byproduct formation. acs.org | Lower disposal costs and environmental pollution. |

Catalyst Systems in Benzamide Synthesis

Catalyst systems are fundamental in the synthesis of benzamides, including this compound, as they facilitate key transformations, improve reaction rates, and enhance selectivity. The synthesis often proceeds through the hydrolysis of the corresponding benzonitrile (B105546), a reaction that can be effectively catalyzed.

An effective route to this compound involves the hydrolysis of 2-chloro-6-fluorobenzonitrile. researchgate.net This transformation can be catalyzed by both acids and bases. High-pressure hydrolysis in the presence of an inorganic base like sodium hydroxide (B78521) or potassium hydroxide is a common method. google.comgoogle.com

The synthesis of the nitrile precursor itself relies heavily on catalysis. For example, 2-chloro-6-fluorobenzonitrile can be prepared via the ammoxidation of 2-chloro-6-fluorotoluene (B1346809). This gas-phase reaction is typically carried out in a fixed-bed reactor using a complex metal oxide catalyst. A representative catalyst composition is V₁P₁Cr₀.₅B₀.₂Ti₀.₁O₆.₂₅ supported on silica (SiO₂).

In related syntheses, solid acid catalysts have demonstrated utility. For the preparation of the intermediate 2-chloro-6-fluorobenzaldehyde, a ferric solid superacid is used to catalyze the hydrolysis of chlorinated 2-chloro-6-fluorotoluene derivatives. This approach avoids the use of large volumes of corrosive mineral acids like sulfuric acid. google.compatsnap.com

Furthermore, microwave catalysis has been shown to be effective in the dehydration of o-chloro-benzoic acid ammonium to form o-chlorobenzamide, which is then further dehydrated to o-chlorobenzonitrile. google.com This technology can offer rapid heating and enhanced reaction rates, aligning with green chemistry principles.

Interactive Data Table: Catalyst Systems in Benzamide and Precursor Synthesis

| Reaction Step | Catalyst System | Starting Material | Product | Reference |

|---|---|---|---|---|

| Ammoxidation | V₁P₁Cr₀.₅B₀.₂Ti₀.₁O₆.₂₅/SiO₂ | 2-Chloro-6-fluorotoluene | 2-Chloro-6-fluorobenzonitrile | |

| Hydrolysis | Ferric solid superacid | 2-Chloro-6-difluorobenzyl chloride | 2-Chloro-6-fluorobenzaldehyde | google.compatsnap.com |

| Hydrolysis | NaOH or KOH (high pressure) | 2,6-Dichlorobenzonitrile | 6-Chloro-2-mercaptobenzoic acid | google.comgoogle.com |

| Dehydration | Microwave | o-Chloro-benzoic acid ammonium | o-Chlorobenzamide / o-Chlorobenzonitrile | google.com |

Derivatization and Analog Synthesis of this compound

Synthesis of N-substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is a key strategy for modifying its physicochemical properties and exploring its potential in various applications, including pharmaceuticals. These modifications typically involve reactions at the amide nitrogen atom.

A primary method for synthesizing N-substituted benzamides is the reaction of the corresponding benzoyl chloride with a primary or secondary amine. ctppc.orgresearchgate.net Thus, 2-chloro-6-fluorobenzoyl chloride can be reacted with a wide variety of amines (R-NH₂) or (R₂NH) to yield the desired N-substituted amides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another approach involves the alkylation of the parent this compound. This can be achieved under phase transfer catalysis (PTC) conditions, which are effective for the N-alkylation of amides and related heterocyclic systems. researchgate.net This method allows for the introduction of various alkyl or benzyl groups onto the amide nitrogen.

Furthermore, N-aryl derivatives can be prepared. For example, N-phenyl-N'-(2-chloro-6-fluorobenzoyl)-ureas are formed through the reaction of 2-chloro-6-fluorobenzoyl isocyanate with substituted anilines. google.com The synthesis of a diverse library of N-substituted benzamides is often pursued in medicinal chemistry to perform structure-activity relationship (SAR) studies. nih.gov

Interactive Data Table: Methods for N-Substitution of this compound

| Reaction Type | Reactants | Product Type | General Conditions |

|---|---|---|---|

| Amide Bond Formation | 2-Chloro-6-fluorobenzoyl chloride + Amine (RNH₂) | N-Alkyl/Aryl-2-chloro-6-fluorobenzamide | Presence of a base, organic solvent. ctppc.org |

| N-Alkylation | This compound + Alkyl halide (R-X) | N-Alkyl-2-chloro-6-fluorobenzamide | Phase Transfer Catalysis (PTC), base. researchgate.net |

| Urea Formation | 2-Chloro-6-fluorobenzoyl isocyanate + Aniline | N-Phenyl-N'-(2-chloro-6-fluorobenzoyl)-urea | Organic solvent. google.com |

Introduction of Heterocyclic Moieties

The this compound scaffold can be utilized as a building block for the synthesis of more complex molecules containing heterocyclic rings. The functional groups present—the amide, the chloro and fluoro substituents, and the aromatic ring—offer multiple points for chemical modification and cyclization reactions.

A common strategy involves using the precursor, 2-chloro-6-fluorobenzonitrile, in cyclization reactions. The nitrile group is a versatile functional group for constructing heterocycles. For instance, 2-fluorobenzonitriles are known to react with guanidine carbonate to yield 2,4-diamino-5-fluoroquinazolines in excellent yields. researchgate.net This demonstrates a pathway where the nitrile derived from the benzamide's synthetic route can be directly used to build a fused heterocyclic system.

While direct cyclization of the benzamide itself is less commonly documented in initial searches, the amide functionality can participate in various condensation and cyclization reactions. For example, the amide nitrogen can act as a nucleophile to form new rings. Additionally, the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr), which can be exploited to introduce functionalities that subsequently participate in intramolecular cyclization to form heterocyclic systems fused to the benzene (B151609) ring.

Interactive Data Table: Heterocycle Synthesis from Benzamide Precursors

| Precursor | Reagent | Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Fluorobenzonitriles | Guanidine carbonate | 2,4-Diamino-5-fluoroquinazoline | Cyclocondensation | researchgate.net |

Fluorination and Chlorination in Benzamide Scaffold Elaboration

Further functionalization of the this compound scaffold can be achieved through additional fluorination or chlorination reactions. These transformations allow for the synthesis of polyhalogenated analogs, which can exhibit altered biological activities and physicochemical properties. mdpi.com

Fluorination: The introduction of additional fluorine atoms onto the benzamide aromatic ring is typically accomplished via electrophilic fluorination. wikipedia.org Modern electrophilic fluorinating reagents are relatively stable, safe to handle, and selective. Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate (Selectfluor®). wikipedia.orgnih.gov The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring. The amide group is an ortho-, para-director, while the halogen atoms are deactivating but also ortho-, para-directing. The outcome of the reaction would depend on the specific conditions and the interplay of these electronic effects.

Chlorination: Additional chlorine atoms can be introduced onto the benzamide scaffold using standard electrophilic chlorination methods. Reagents such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst or phosphorus oxychloride (POCl₃) can be used for the chlorination of aromatic rings. nih.gov As with fluorination, the position of the new chlorine atom will be governed by the directing effects of the substituents already present on the ring.

These late-stage halogenation reactions are valuable tools in medicinal chemistry for the fine-tuning of molecular properties.

Interactive Data Table: Halogenation Methods for Benzamide Scaffolds

| Halogenation Type | Typical Reagents | Reaction Class | Reference |

|---|---|---|---|

| Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Aromatic Substitution | wikipedia.orgnih.gov |

| Chlorination | Sulfuryl chloride (SO₂Cl₂), Phosphorus oxychloride (POCl₃) | Electrophilic Aromatic Substitution | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Fluorobenzamide

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-Chloro-6-fluorobenzamide is characterized by vibrations of the amide group and the substituted benzene (B151609) ring. The amide group typically exhibits distinct absorption bands. The N-H stretching vibrations are expected to appear as two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amide. The C=O stretching vibration, often referred to as the Amide I band, is anticipated to be a strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or the Amide II band, is expected around 1640-1550 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations typically occur above 3000 cm⁻¹. The C-C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. The presence of halogen substituents (chloro and fluoro) will also influence the spectrum. The C-F stretching vibration is expected to produce a strong band in the 1350-1100 cm⁻¹ region, while the C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range. Out-of-plane C-H bending vibrations are also expected in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the ring.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

The FT-Raman spectrum provides complementary information to the FT-IR spectrum. While polar groups like C=O have strong IR absorptions, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum. For this compound, the aromatic ring vibrations are expected to be prominent in the FT-Raman spectrum. The symmetric "ring breathing" mode of the benzene ring is a characteristic Raman band. The C-Cl and C-F stretching vibrations are also expected to be Raman active. The C=O stretching of the amide group, while strong in the IR, will likely be weaker in the Raman spectrum. The N-H stretching vibrations of the amide group are also typically weak in Raman spectra.

Assignments of Fundamental Modes and Vibrational Frequencies

A detailed assignment of the fundamental vibrational modes can be achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). By comparing the vibrational spectrum of this compound with that of structurally similar molecules like 2-chloro-6-fluorotoluene (B1346809) and other substituted benzamides, a more precise assignment of the observed frequencies can be made. The potential energy distribution (PED) analysis from theoretical calculations can further aid in the unambiguous assignment of each vibrational mode.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3400 | ν(N-H) | Asymmetric N-H Stretch |

| ~3250 | ν(N-H) | Symmetric N-H Stretch |

| ~3100 | ν(C-H) | Aromatic C-H Stretch |

| ~1660 | ν(C=O) | Amide I |

| ~1600 | δ(N-H) | Amide II |

| ~1580 | ν(C=C) | Aromatic Ring Stretch |

| ~1450 | ν(C=C) | Aromatic Ring Stretch |

| ~1250 | ν(C-F) | C-F Stretch |

| ~780 | ν(C-Cl) | C-Cl Stretch |

| ~700 | γ(C-H) | Out-of-plane C-H Bend |

Note: The frequencies in this table are approximate and based on typical ranges for the assigned functional groups and comparison with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amide protons. The three aromatic protons are in different chemical environments and are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing effects of the chloro, fluoro, and amide groups will influence their chemical shifts. The proton ortho to the fluorine and para to the chlorine is likely to be the most downfield, while the proton meta to both halogens will be the most upfield within the aromatic region. Spin-spin coupling between the adjacent aromatic protons will result in complex splitting patterns.

The two amide protons (NH₂) are expected to produce a broad singlet in the region of δ 5.5-8.5 ppm. The chemical shift of the amide protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | ~7.2 - 7.6 | Multiplet |

| Amide NH₂ | ~6.0 - 8.0 | Broad Singlet |

Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will display signals for each of the seven unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm.

The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine (C-F) will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling. Similarly, the carbon bonded to the chlorine (C-Cl) will also be downfield. The other aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm. The specific chemical shifts can be predicted using incremental rules or computational methods.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~168 |

| C-F | ~160 (doublet) |

| C-Cl | ~135 |

| C-CONH₂ | ~130 |

| Aromatic C-H | ~115 - 132 |

Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions. The carbon attached to fluorine will exhibit splitting due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR is a highly sensitive spectroscopic technique used to probe the electronic environment of fluorine atoms within a molecule. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR studies. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide spectral dispersion that often allows for clear resolution of signals from different fluorine atoms.

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom attached to the aromatic ring. The precise chemical shift of this signal is influenced by the electronic effects of the adjacent chloro and amide substituents. Generally, fluorine atoms on an aromatic ring appear in a specific region of the ¹⁹F NMR spectrum. While specific experimental data for this compound is not available, the chemical shift can be predicted to fall within the typical range for aryl fluorides.

The signal for the fluorine atom would likely appear as a multiplet due to spin-spin coupling with the neighboring aromatic protons. The multiplicity of the signal would depend on the magnitude of the coupling constants (J-values) between the fluorine and the protons on the benzene ring.

Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Shift (δ) | Expected in the range of -100 to -140 ppm (relative to CFCl₃) |

| Multiplicity | Triplet of doublets (td) or a more complex multiplet |

| Coupling Constants (J) | J(F-H) couplings to adjacent protons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

The molecular weight of this compound is 173.57 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z corresponding to this mass. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic pattern, with a signal at [M]⁺ and another at [M+2]⁺ with approximately one-third the intensity.

While experimental fragmentation data for this compound is not documented in the literature, predictable fragmentation pathways would involve the cleavage of the amide group and the loss of the halogen substituents. Common fragments would likely include the benzoyl cation and subsequent loss of carbon monoxide.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 174.01164 |

| [M+Na]⁺ | 195.99358 |

| [M-H]⁻ | 171.99708 |

| [M+NH₄]⁺ | 191.03818 |

| [M+K]⁺ | 211.96752 |

| [M]⁺ | 173.00381 |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.

If a suitable single crystal of this compound were to be grown and analyzed, X-ray diffraction would reveal the planar structure of the benzene ring and the geometry of the amide group. It would also provide insight into the packing of the molecules in the solid state, which is influenced by intermolecular forces. Hydrogen bonds involving the amide protons and the amide oxygen, as well as potential halogen bonding interactions, would be elucidated. This information is crucial for understanding the physical properties of the compound and its interactions in a biological context. Due to the lack of experimental data, a table of crystallographic parameters cannot be provided.

Computational and Theoretical Investigations of 2 Chloro 6 Fluorobenzamide

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules.

Optimized Geometry and Structural Parameters

A DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine the ground-state equilibrium geometry of 2-Chloro-6-fluorobenzamide. This process minimizes the energy of the molecule to predict structural parameters. However, specific values for bond lengths (e.g., C-Cl, C-F, C-N, C=O) and bond angles (e.g., C-C-C, C-C-Cl, O=C-N) for this compound are not available in published literature.

Vibrational Frequency Computations and Potential Energy Surface (PES) Scans

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations help in the assignment of experimentally observed infrared and Raman spectra. A Potential Energy Surface (PES) scan can be used to explore conformational possibilities, such as the rotation around the C-C or C-N bonds, to identify the most stable conformer. No specific computed vibrational frequencies or PES scan analyses for this compound have been reported.

Molecular Electrostatic Potential (MEP) Analysis

An MEP analysis maps the electrostatic potential onto the electron density surface of the molecule. This visualization is crucial for identifying the electrophilic and nucleophilic sites of a molecule. Typically, regions of negative potential (colored red) are associated with lone pairs of electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) are usually found around hydrogen atoms, indicating sites for nucleophilic attack. A specific MEP map for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap Analysis

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between them provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound have not been published.

Implications for Chemical Reactivity and Stability

The HOMO-LUMO gap is a key indicator of chemical stability. A large energy gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. Without the calculated HOMO-LUMO gap for this compound, a definitive statement on its reactivity and stability based on FMO theory cannot be made.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. mpg.de This analysis translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that align with the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. wisc.edu

For this compound, NBO analysis reveals the intricate electronic landscape shaped by its substituent groups. The analysis quantifies the delocalization of electron density from donor orbitals (Lewis-type) to acceptor orbitals (non-Lewis type). These interactions, primarily between occupied bonding or lone pair orbitals and unoccupied antibonding orbitals, are key to understanding the molecule's stability and reactivity.

A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy associated with each donor-acceptor interaction. wisc.edu In the case of this compound, significant interactions are expected between the lone pairs of the oxygen, nitrogen, fluorine, and chlorine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group. For instance, the delocalization of the nitrogen lone pair into the carbonyl (C=O) π* antibonding orbital is a characteristic feature of amides, contributing to the planarity and rotational barrier of the amide bond. Similarly, interactions involving the halogen lone pairs and the ring's π* orbitals can provide insight into their electronic influence on the aromatic system.

Thermodynamic Property Calculations

Theoretical calculations of thermodynamic properties provide fundamental information about the stability and energy of a molecule under different conditions. These properties, including heat capacity (C), entropy (S), enthalpy (H), and Gibbs free energy (G), are often calculated using statistical mechanics based on vibrational frequencies and other molecular properties derived from quantum chemical computations, such as Density Functional Theory (DFT). acadpubl.eulibretexts.org

The relationships between these properties are fundamental to understanding chemical processes. libretexts.orgyoutube.com Gibbs free energy, in particular, combines enthalpy and entropy (G = H - TS) and is a critical indicator of the spontaneity of a reaction. libretexts.org

For this compound, these calculations can predict its thermal behavior. For instance, the heat capacity indicates the amount of energy required to raise the temperature of the molecule, while entropy is a measure of its molecular disorder. mdpi.com The standard enthalpy of formation would quantify the energy change when the molecule is formed from its constituent elements in their standard states.

Table 1: Calculated Thermodynamic Properties for this compound (Illustrative) Note: The following values are hypothetical and serve to illustrate the data format. Specific computational studies are required to obtain accurate values.

| Property | Value | Units |

|---|---|---|

| Heat Capacity (Cp) | Value | J/mol·K |

| Entropy (S) | Value | J/mol·K |

| Enthalpy (H) | Value | kJ/mol |

These calculated thermodynamic parameters are invaluable for predicting the molecule's behavior in various chemical environments and for understanding its relative stability.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com This method is crucial in drug discovery and molecular biology for understanding ligand-receptor interactions. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. researchgate.net

In the context of this compound, molecular docking simulations could be used to investigate its potential to interact with specific biological targets. For example, benzamide (B126) derivatives have been studied as inhibitors for various enzymes. researchgate.netnih.gov A docking study would involve placing the this compound molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. mdpi.com

The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For this compound, the amide group is a potent hydrogen bond donor and acceptor. The chlorine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, which can influence binding affinity and specificity.

While specific molecular docking studies for this compound were not identified in the provided search context, research on structurally related compounds highlights the importance of the substitution pattern on the benzamide ring for target interaction. nih.gov For instance, the fluorine atom at the 6-position can significantly influence the molecule's conformation, which in turn affects how it fits into a binding pocket. nih.gov MD simulations would further elucidate the stability of these interactions and the dynamic behavior of the complex. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-Fluoro Benzaldehyde |

| 2-Chlorobenzamide (B146235) |

Reactivity and Reaction Mechanisms of 2 Chloro 6 Fluorobenzamide

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the aromatic ring in 2-Chloro-6-fluorobenzamide is significantly influenced by its three substituents: the amide group (-CONH₂), the chlorine atom (-Cl), and the fluorine atom (-F). These groups collectively govern the susceptibility of the benzene (B151609) ring to attack by electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species).

Electrophilic Aromatic Substitution: The amide group, when attached to an aromatic ring via its carbonyl carbon, acts as a deactivating group. reddit.com This is because the carbonyl group is electron-withdrawing, pulling electron density from the benzene ring through both inductive and resonance effects. Similarly, the halogen substituents (chlorine and fluorine) are also deactivating due to their strong electron-withdrawing inductive effect, which stems from their high electronegativity. libretexts.org The combined deactivating effect of these three substituents makes the aromatic ring of this compound significantly less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, if they proceed at all.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.orgyoutube.com These groups reduce the electron density of the ring, making it a target for attack by strong nucleophiles. For an SₙAr reaction to occur, two main conditions must be met: the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide).

In this compound, the ring is highly activated for nucleophilic attack by the amide, chloro, and fluoro groups. Both chlorine and fluorine can potentially serve as leaving groups. The reaction proceeds via a two-step addition-elimination mechanism where the nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing groups at the ortho and para positions. youtube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Influence of Halogen Substituents on Reactivity

The two halogen atoms, chlorine and fluorine, play a crucial and complex role in the reactivity of this compound. Their influence stems from a combination of inductive and resonance effects, as well as their ability to act as leaving groups.

Inductive Effect: Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, deactivating it towards electrophiles and activating it towards nucleophiles. libretexts.org Fluorine is more electronegative than chlorine, so its inductive effect is stronger.

Role as Leaving Groups: In nucleophilic aromatic substitution reactions, the C-X (carbon-halogen) bond is broken. The relative ability of halogens to act as leaving groups is related to the strength of this bond and the stability of the resulting halide ion. Generally, the C-F bond is much stronger than the C-Cl bond, making fluoride (B91410) a poorer leaving group than chloride. However, the highly electronegative fluorine atom strongly activates the carbon it is attached to for nucleophilic attack. Therefore, the outcome of a nucleophilic substitution reaction can depend on the specific reaction conditions and the nucleophile used. In general, for aryl halides, reactivity as a leaving group increases down the group (F < Cl < Br < I). nih.gov

The structural influence of halogen atoms also extends to intermolecular interactions, where their ability to participate in halogen bonding increases with size, in the order of Cl < Br < I. nih.gov

| Effect | Fluorine (-F) | Chlorine (-Cl) | Impact on this compound |

|---|---|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing | Strongly electron-withdrawing | Deactivates ring to electrophiles; Activates ring to nucleophiles. |

| Resonance Effect (+R) | Weakly electron-donating | Weakly electron-donating | Directs potential electrophiles to ortho/para positions (though reaction is disfavored). |

| Leaving Group Ability | Poor (strong C-F bond) | Better than Fluorine | Chloride is the more likely leaving group in SₙAr reactions. |

Hydrolysis and Degradation Pathways

The amide functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the amide bond to yield a carboxylic acid and ammonia. This process can occur under acidic, basic, or neutral conditions and is generally accelerated by heat.

Research on the hydrolysis of 2-chlorobenzamide (B146235), a structurally similar compound, provides insight into the stability of this functional group. The study found that hydrolysis was most rapid under acidic (pH 5), neutral (pH 7), and alkaline (pH 10) conditions, while the compound was relatively more stable at pH 6 and pH 8. nih.gov Temperature was also shown to have a significant impact, with higher temperatures leading to larger reaction rates. nih.gov This suggests that this compound would likely follow a similar pattern, hydrolyzing to form 2-chloro-6-fluorobenzoic acid. This conversion is a documented step in certain synthetic routes. researchgate.net

| pH | Rate Constant (k, h⁻¹) | Relative Stability |

|---|---|---|

| 5 | 0.00417 | Low |

| 6 | 0.00286 | High |

| 7 | 0.00408 | Low |

| 8 | 0.00109 | Very High |

| 10 | 0.00411 | Low |

Following hydrolysis to the corresponding benzoate, further environmental degradation can occur. Studies on the microbial degradation of halogenated benzoates by bacteria such as Pseudomonas putida have shown that the degradation pathway is initiated by a dioxygenase enzyme, which removes the halide. nih.gov The pathway then proceeds through decarboxylation and rearomatization to form catechol, a central metabolite that is further broken down via the ortho-cleavage pathway. nih.govresearchgate.net

Interaction with Specific Reagents and Reaction Conditions

The reactivity of this compound is characterized by transformations of its amide group and potential substitutions on the aromatic ring.

Hydrolysis: As discussed, a key reaction is the hydrolysis of the amide to a carboxylic acid. This is typically achieved under basic conditions, such as heating with sodium hydroxide (B78521) (NaOH) in water. For instance, the related compound 2-chloro-6-trifluoromethyl benzonitrile (B105546) is hydrolyzed to the amide using NaOH at 100°C, and similar conditions would be expected to hydrolyze this compound to 2-chloro-6-fluorobenzoic acid. google.com

Dehydration: The amide group can be dehydrated to form the corresponding nitrile (2-chloro-6-fluorobenzonitrile). This reaction typically requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Reduction: The amide group can be reduced to an amine (2-chloro-6-fluorobenzylamine). This transformation requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution: The compound can react with strong nucleophiles, leading to the displacement of one of the halogen atoms. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) at high temperatures could potentially replace the chlorine atom with a methoxy (B1213986) group. Due to the higher strength of the C-F bond, the chlorine atom is the more probable leaving group. nih.gov

The synthesis of more complex amides often proceeds from the corresponding carboxylic acid. For example, 2-chloro-6-fluorobenzoic acid can be activated by conversion to its acid chloride using reagents like oxalyl chloride or thionyl chloride. This highly reactive acid chloride can then readily react with an amine to form an amide bond, demonstrating the reversible nature of the amide hydrolysis reaction under different chemical conditions.

Biological Activities and Mechanisms of Action of 2 Chloro 6 Fluorobenzamide and Its Derivatives

Antimicrobial Properties

Derivatives of 2-Chloro-6-fluorobenzamide have demonstrated notable antimicrobial properties. While research on the parent compound is limited, studies on structurally related benzamides reveal a promising area of investigation.

Novel series of 3-substituted 2,6-difluorobenzamide (B103285) derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov Certain derivatives, such as a 3-chloroalkoxy derivative, a 3-bromoalkoxy derivative, and a 3-alkyloxy derivative, exhibited significant antibacterial activity against Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL. nih.gov These compounds also showed good activity against both susceptible and resistant strains of Staphylococcus aureus (MIC < 10 μg/mL). nih.gov The mechanism of action for these 2,6-difluorobenzamide derivatives is believed to be the inhibition of the bacterial cell division protein FtsZ. nih.gov

Furthermore, research on fluorobenzoylthiosemicarbazides, which are derivatives of fluorobenzoyl compounds, has shown their potential as antibacterial agents. The antibacterial efficacy of these thiosemicarbazides is highly dependent on the substitution pattern at the N4 aryl position. nih.gov Trifluoromethyl derivatives, in particular, were found to be active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov Docking studies suggest that these fluorobenzoylthiosemicarbazides may act as allosteric D-alanyl-D-alanine ligase inhibitors. nih.gov

Studies on 2-chlorobenzamide (B146235) derivatives have also been conducted to evaluate their antimicrobial and disinfectant activities. ctppc.org

Table 1: Antimicrobial Activity of 2,6-Difluorobenzamide Derivatives

| Compound | Target Organism | MIC (μg/mL) |

| 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 |

| 3-bromoalkoxy derivative | Bacillus subtilis | 0.25-1 |

| 3-alkyloxy derivative | Bacillus subtilis | 0.25-1 |

| 3-chloroalkoxy derivative | Staphylococcus aureus | <10 |

| 3-bromoalkoxy derivative | Staphylococcus aureus | <10 |

| 3-alkyloxy derivative | Staphylococcus aureus | <10 |

Anti-inflammatory Properties

Derivatives incorporating the 2-chloro-6-fluorobenzoyl moiety have been investigated for their anti-inflammatory potential. A study focused on amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids reported potent anti-inflammatory activities. nih.gov The conversion of the carboxylate moiety into specific amides resulted in compounds with significant anti-inflammatory effects in a carrageenan-induced hind paw edema model in animals. nih.gov A key advantage of these derivatives was the elimination of gastrointestinal side effects, which are common with many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The mechanism of anti-inflammatory action for some of these derivatives involves the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov Certain amide derivatives demonstrated selective inhibition of COX-2 to some extent in an in vitro human whole blood assay, although the inhibitory activity was not highly potent. nih.gov

Anticancer Properties

This compound has been shown to induce apoptosis in cells. biosynth.com Its anticancer potential is linked to its ability to trigger programmed cell death.

The compound acts by binding to a death receptor, which initiates downstream signaling pathways that lead to the activation of caspases, a family of proteases crucial for apoptosis. biosynth.com Furthermore, this compound can cause cell death through necroptosis, a form of programmed necrosis. biosynth.com It has been observed to induce morphological changes in cells, which can serve as an indicator of necroptosis. biosynth.com

Derivatives of 2-chloro-6-fluorobenzyl compounds have also shown potential in inhibiting the proliferation of cancer cells. The proposed mechanisms for these derivatives include the inhibition of key enzymes involved in cancer cell proliferation, modulation of the cell cycle, and the induction of apoptosis.

Interaction with Biological Targets

The biological activities of this compound and its derivatives are a result of their interaction with specific molecular targets within the body.

Enzymes

As mentioned in the anti-inflammatory section, amide derivatives of [5-chloro-6-(2-fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acid have been shown to selectively inhibit the COX-2 enzyme to some degree. nih.gov This interaction is a key aspect of their anti-inflammatory mechanism.

In the context of antimicrobial activity, derivatives of 2,6-difluorobenzamide act by inhibiting the bacterial enzyme FtsZ, which is essential for cell division. nih.gov Additionally, fluorobenzoylthiosemicarbazides are suggested to be potential allosteric inhibitors of the enzyme D-alanyl-D-alanine ligase. nih.gov

Receptors

This compound itself has been reported to interact with death receptors on the cell surface. biosynth.com This binding is a critical step in initiating the apoptotic and necroptotic pathways that contribute to its anticancer activity. biosynth.com The compound has been shown to bind to two different sites on the death receptor. biosynth.com

Ion Channels and Ligand-Gated Ion Channels (LGICs)

While direct studies on the interaction of this compound with ion channels and ligand-gated ion channels (LGICs) are not prevalent in the provided search results, the broader class of compounds to which it belongs, halogenated benzamides, has been a subject of interest in ion channel modulation research. Flufenamic acid, a structurally related N-phenylanthranilic acid derivative, is a known modulator of various ion channels, including non-selective cation channels and chloride channels. nih.govnih.gov This suggests that the this compound scaffold could potentially interact with ion channels, though specific research is needed to confirm this.

Protein Interactions and Receptor Binding Studies

While specific protein binding and receptor affinity data for this compound are not extensively detailed in publicly available research, studies on related N-substituted benzamide (B126) derivatives offer insights into their potential molecular targets and mechanisms. One of the key biological activities associated with this class of compounds is the induction of apoptosis.

Research has shown that certain N-substituted benzamides can trigger apoptotic cell death through a mitochondrial pathway that is independent of the p53 tumor suppressor protein. nih.gov This process is mediated by the activation of the caspase cascade, a family of cysteine proteases crucial for the execution of apoptosis. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis involves the release of cytochrome c from the mitochondria, which then associates with Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of downstream effector caspases. nih.gov

Furthermore, studies on fluorinated benzamide derivatives have demonstrated their ability to bind to the protein cereblon (CRBN). nih.gov Cereblon is a component of an E3 ubiquitin ligase complex and is a known target of immunomodulatory drugs. The binding of ligands to cereblon can alter its substrate specificity, leading to various cellular effects. For instance, a fluorine-containing benzamide derivative was found to have an IC50 value of 63 ± 16 μM for cereblon binding. nih.gov This interaction suggests a potential mechanism through which this compound analogues could exert their biological effects.

Interactive Data Table: Binding Affinity of a Fluorinated Benzamide Derivative

| Compound | Target | IC50 (μM) |

| Fluorinated Benzamide Derivative | Cereblon (CRBN) | 63 ± 16 |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies on various classes of benzamide analogues have provided valuable insights into the chemical features that govern their therapeutic potential.

For instance, the presence of fluorine atoms in a molecule can enhance its pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. nih.gov This can also lead to increased binding affinity for molecular targets. nih.gov In the context of anticancer activity, SAR studies of pyrazol-benzamide derivatives have been a focus of research to develop novel therapeutic agents. researchgate.net

A review of the SAR of natural and synthetic antimetastatic compounds highlighted the importance of substituent selection to avoid steric hindrance, which can diminish anticancer activity. nih.gov The review also noted that the presence of fluoro groups on a phenyl ring can increase the antimetastatic effect of certain compounds. nih.gov

In the realm of antibacterial agents, a study on fluorobenzoylthiosemicarbazides, which share a fluorobenzoyl moiety with this compound, revealed that their antibacterial activity was highly dependent on the substitution pattern at the N4 aryl position. nih.gov This underscores the critical role that specific structural modifications play in determining the biological activity of this class of compounds.

Pharmacological Implications and Potential Therapeutic Applications

The biological activities of this compound and its derivatives suggest several potential pharmacological applications, with the most prominent being in the field of oncology.

The ability of N-substituted benzamides to induce p53-independent apoptosis indicates their potential as anticancer agents. nih.gov This mechanism is particularly relevant for the treatment of cancers with mutated or non-functional p53, which are often resistant to conventional therapies that rely on a functional p53 pathway. The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic drugs. nih.gov

Beyond oncology, derivatives of this compound may also have applications as antimicrobial agents. Studies on related compounds, such as fluorobenzoylthiosemicarbazides, have demonstrated their potential as antibacterial agents. nih.gov The precursor to this compound, 2-chloro-6-fluorobenzaldehyde, is used in the production of antiseptics, further suggesting the potential for this chemical scaffold in developing new anti-infective therapies.

The diverse biological activities of benzamide derivatives, including their potential as anticancer and antimicrobial agents, highlight the therapeutic promise of this compound and its analogues. researchgate.netrsc.orgctppc.orgmdpi.com Further research into the specific mechanisms of action and the development of novel derivatives is warranted to fully explore their therapeutic potential.

Environmental Fate and Degradation Studies of 2 Chloro 6 Fluorobenzamide

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a compound through non-biological pathways, primarily through reactions with light (photolysis) and water (hydrolysis).

Limited specific research on the photolysis of 2-Chloro-6-fluorobenzamide is currently available in peer-reviewed literature. The photochemical degradation pathway of this specific compound has not been extensively characterized.

The hydrolysis of 2-chlorobenzamide (B146235) was found to be relatively slow in solutions with pH values of 6 and 8. nih.gov Conversely, the degradation was more rapid in acidic (pH 5), neutral (pH 7), and alkaline (pH 10) conditions. nih.gov The rate of hydrolysis also increases with higher temperatures. nih.gov Given the structural similarities, it is plausible that this compound exhibits comparable pH-dependent hydrolysis, although the presence of the fluorine atom could influence the reaction rates.

Table 1: Hydrolytic Rate Constants for 2-chlorobenzamide at 25°C

| pH | Rate Constant (h⁻¹) |

|---|---|

| 5 | 0.00417 |

| 6 | 0.00286 |

| 7 | 0.00408 |

| 8 | 0.00109 |

| 10 | 0.00411 |

Data sourced from a study on the hydrolysis of 2-chlorobenzamide, a structural analogue of this compound. nih.gov

Biotic Transformation Processes

Biotic transformation encompasses the degradation of a compound by living organisms, primarily microorganisms, and the metabolic changes it undergoes within environmental systems.

There is a notable lack of specific studies detailing the microbial degradation pathways of this compound in environmental systems such as soil or water. While research exists on the microbial breakdown of other halogenated benzamides, such as the pesticide metabolite 2,6-dichlorobenzamide (B151250) (BAM), these pathways cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Information regarding the metabolic transformation of this compound within environmental systems is scarce. The specific metabolites that may be formed through biological processes in soil, water, or sediments have not been documented in the available scientific literature.

Sorption and Desorption Dynamics in Environmental Compartments (e.g., Soil, Water)

The sorption and desorption behavior of a chemical dictates its mobility and bioavailability in the environment. There is currently a lack of specific data on the sorption and desorption coefficients (such as Kd or Koc) for this compound in different environmental compartments like soil and water. Studies conducted on other benzamide (B126) derivatives, for instance, the metabolite of dichlobenil, 2,6-dichlorobenzamide, have shown that sorption is influenced by soil properties, particularly organic carbon content. nih.gov However, without direct experimental data for this compound, its environmental mobility remains uncharacterized.

Transport and Distribution in Environmental Media (e.g., Water, Soil, Air)

No specific data is available on the mobility, adsorption/desorption coefficients (Koc), or volatility of this compound.

Persistence and Bioaccumulation Potential

There are no available studies detailing the half-life of this compound in soil, water, or air. Likewise, information regarding its potential to accumulate in living organisms (bioaccumulation factor - BAF, or bioconcentration factor - BCF) is unavailable. fishersci.com

Assessment of Environmental Impact and Risk

A formal environmental impact and risk assessment for this compound could not be found. Such an assessment would require ecotoxicity data (e.g., effects on aquatic organisms, soil microbes) and exposure modeling, which are currently not present in the public domain.

Due to the absence of specific research, no data tables or detailed findings can be generated for this compound.

Future Directions and Emerging Research Areas for 2 Chloro 6 Fluorobenzamide

Development of Advanced Synthetic Methodologies

The synthesis of 2-Chloro-6-fluorobenzamide and its derivatives is moving towards more sustainable and efficient practices. nbinno.comnbinno.com Research is increasingly focused on "green chemistry" principles to minimize environmental impact and enhance safety and efficiency. nbinno.comnbinno.com

Key areas of development include:

Greener Solvents and Catalysts: A significant trend is the move away from hazardous solvents and towards more environmentally benign alternatives, such as ionic liquids. nbinno.comnbinno.com Additionally, research is exploring catalytic systems that have a lower environmental impact. nbinno.comnbinno.com

Continuous Flow Processes: Continuous flow chemistry is being adopted to improve reaction control, increase safety, and enhance product consistency. pmarketresearch.com This technology minimizes the formation of by-products and reduces reaction times, making the manufacturing process more efficient. pmarketresearch.com

Energy-Efficient Methods: Techniques like microwave-assisted synthesis are gaining popularity as they can optimize reaction conditions and significantly reduce energy consumption compared to traditional heating methods. nbinno.comnbinno.com

Novel Synthetic Routes: Researchers continue to explore entirely new pathways for synthesis. For instance, effective routes involving diazotization, fluorination, ammoxidation, and hydrolysis reactions have been described for producing this compound and its precursors. researchgate.net

| Methodology | Objective | Key Benefits |

|---|---|---|

| Green Chemistry Approaches | Reduce environmental impact of synthesis. | Lower solvent usage, less hazardous waste, use of eco-friendly catalysts. nbinno.comnbinno.com |

| Continuous Flow Chemistry | Enhance process safety and efficiency. | Improved reaction control, higher yields, reduced by-products. pmarketresearch.com |

| Microwave-Assisted Synthesis | Optimize reaction conditions and reduce energy use. | Faster reaction times, increased efficiency. nbinno.comnbinno.com |

| Novel Pathway Exploration | Discover more efficient and cost-effective synthetic routes. | Potential for higher purity and yield through innovative chemical reactions. researchgate.net |

Exploration of New Biological Activities and Therapeutic Targets

While its role as a chemical intermediate is well-established, the direct biological activities of this compound and its derivatives are a burgeoning area of research. The focus is on discovering novel therapeutic applications by screening the compound and its analogs against a wide array of biological targets.

Emerging research interests include:

Targeted Cancer Therapies: Derivatives of related compounds like 2-chloro-6-fluorobenzoic acid are being investigated for their potential in targeted cancer treatments. nbinno.comnbinno.com This suggests a promising avenue for developing novel this compound-based antineoplastic agents.

Anti-inflammatory Agents: The unique structural properties imparted by the halogen substituents are of interest in the development of new anti-inflammatory drugs. nbinno.comnbinno.com

Neurological Disorders: As a key intermediate in synthesizing active pharmaceutical ingredients (APIs), there is growing interest in its potential for developing drugs targeting neurological disorders. pmarketresearch.com

Screening Against New Targets: The search for new drugs is expanding to include a broader range of biological targets. The development of metal-based complexes, for example, has shown potential for antitumor, antimicrobial, and anti-inflammatory effects, highlighting the diverse therapeutic possibilities for new chemical entities. mdpi.com DNA, in particular, is a primary target for many anticancer metallodrugs. mdpi.com

| Therapeutic Area | Research Focus | Potential Application |

|---|---|---|

| Oncology | Development of derivatives as targeted therapies. nbinno.comnbinno.com | Novel antineoplastic agents. |

| Inflammation | Exploiting unique structural features for anti-inflammatory effects. nbinno.comnbinno.com | New treatments for inflammatory conditions. |

| Neurology | Use as a scaffold for APIs targeting the central nervous system. pmarketresearch.com | Drugs for various neurological disorders. |

| Infectious Diseases | Screening for antimicrobial properties. | Development of new antibiotics or antifungal agents. |

Application of Advanced Computational Techniques for Drug Design and Discovery